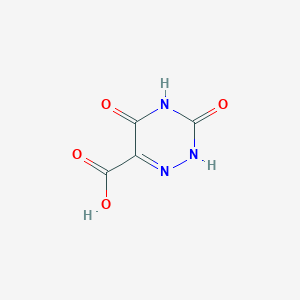

6-Azathymine acid

Description

The exact mass of the compound Dihydroxy-1,2,4-triazine-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dioxo-2H-1,2,4-triazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKNGGRZZIWWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408051 | |

| Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-15-7 | |

| Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Azathymine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azathymine (B184732), a synthetic analogue of the nucleobase thymine, is a molecule of significant interest in biochemical and pharmacological research. Characterized by the substitution of a carbon atom with nitrogen at the 6th position of the pyrimidine (B1678525) ring, this modification imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of 6-azathymine, detailing its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols for evaluating its biological activity. The information is presented to support further research and application in drug development and molecular biology.

Chemical Identity and Structure

6-Azathymine, systematically named 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a heterocyclic compound that belongs to the as-triazine family.[1][2] As a nucleobase analogue, its structure is closely related to thymine, with the key difference being the nitrogen atom at position 6.[1][2] This substitution alters the electronic distribution and hydrogen bonding capabilities of the molecule compared to its natural counterpart.[2]

Table 1: Chemical Identifiers for 6-Azathymine

| Identifier | Value |

| IUPAC Name | 6-methyl-2H-1,2,4-triazine-3,5-dione[1] |

| Synonyms | 5-Methyl-6-azauracil, Azathymine[1][2] |

| CAS Number | 932-53-6[2][3] |

| Molecular Formula | C₄H₅N₃O₂[1][2][3] |

| SMILES | CC1=NNC(=O)NC1=O[1] |

| InChI Key | XZWMZFQOHTWGQE-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 6-azathymine are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of these properties is provided in Table 2.

Table 2: Physicochemical Properties of 6-Azathymine

| Property | Value | Source |

| Molecular Weight | 127.10 g/mol | [1][4][5] |

| Melting Point | 210-212 °C | [3][6] |

| pKa | 7.6 (at 25 °C) | [3][6] |

| Density | 1.67 g/cm³ | [3] |

| LogP | -1.233 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [7] |

| Appearance | White to off-white powder/crystal | [6] |

Biological Activity and Mechanism of Action

6-Azathymine primarily functions as an antimetabolite, exerting its biological effects by interfering with nucleic acid metabolism. It has demonstrated antibacterial and antiviral activities.[6]

The core mechanism of action involves its role as a competitive antagonist to thymine. In biological systems, particularly in microorganisms like Streptococcus faecalis, 6-azathymine can be enzymatically converted to its corresponding deoxyriboside, azathymidine. This conversion is a critical step in its activation. Azathymidine can then be further phosphorylated to its mono-, di-, and triphosphate forms by cellular kinases. The resulting azathymidine triphosphate can be recognized by DNA polymerases and incorporated into the growing DNA chain in place of thymidine (B127349) triphosphate. The presence of the nitrogen at the 6-position disrupts the normal structure and function of the DNA, leading to the inhibition of DNA replication and, consequently, cell division.[2]

Additionally, 6-azathymine has been identified as a potent inhibitor of the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. scbt.com [scbt.com]

- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

6-Azathymine: An In-depth Technical Guide on its Mechanism of Action in DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Azathymine (B184732) (6-methyl-as-triazine-3,5(2H,4H)-dione) is a structural analog of the pyrimidine (B1678525) base thymine (B56734), where the carbon atom at the 6th position is replaced by a nitrogen atom.[1][2] This modification confers antimetabolite properties to the molecule, allowing it to interfere with the normal synthesis and function of DNA. Primarily studied for its antibacterial and antiviral activities, 6-azathymine serves as a competitive antagonist to thymine utilization, thereby inhibiting DNA biosynthesis.[2] This guide provides a comprehensive overview of the molecular mechanisms underlying the action of 6-azathymine, details the experimental protocols used to elucidate these mechanisms, and presents quantitative data from key studies.

Core Mechanism of Action

The primary mechanism of action of 6-azathymine involves its metabolic conversion into a fraudulent nucleotide, which is subsequently incorporated into DNA, leading to the inhibition of DNA synthesis and cessation of cell growth.[3] The key steps are detailed below.

1. Competitive Antagonism of Thymine and Thymidine (B127349)

6-Azathymine competitively antagonizes the utilization of thymine and its deoxyriboside, thymidine, for the growth of microorganisms like Streptococcus faecalis.[2][3] In environments where cells rely on exogenous thymine or thymidine for DNA synthesis (e.g., in folic acid-free media), the presence of 6-azathymine leads to growth inhibition.[3]

2. Enzymatic Conversion to Azathymidine

A crucial step in its mechanism is the enzymatic conversion of 6-azathymine to its corresponding deoxyriboside, 6-azathymidine.[2] Studies with S. faecalis have shown that the organism possesses an enzyme system capable of transferring the deoxyribose moiety from thymidine to 6-azathymine.[2] This conversion is significant because azathymidine is a much more potent inhibitor than 6-azathymine itself, indicating that the deoxyriboside is the more active form of the drug.[3] This process effectively "traps" the deoxyribose, preventing its use in the normal thymidine synthesis pathway.[3]

3. Incorporation into DNA

Following its conversion to azathymidine, the molecule is presumably phosphorylated to azathymidine triphosphate by cellular kinases. This triphosphate form can then serve as a substrate for DNA polymerases, leading to the incorporation of 6-azathymine into the DNA strand in place of thymine.[3] Studies using radiolabeled 6-azathymine (6-azathymine-5-C¹⁴) have confirmed its incorporation into the DNA of S. faecalis.[3]

4. Consequences of Incorporation and Inhibition of DNA Synthesis

The incorporation of this unnatural base into the DNA molecule is believed to be a key factor in the cessation of reproductive activity.[2][3] While the precise downstream effects are not fully elucidated in the provided literature, the formation of this "fraudulent" DNA is associated with the inhibition of further DNA synthesis.[3] However, it has been noted that growth inhibition does not always correlate directly with the quantity of the analog incorporated, suggesting that the mechanism may also involve the inhibition of essential metabolic intermediates or the function of critical coenzymes.[3]

Visualizing the Pathway and Experimental Workflow

The following diagrams illustrate the metabolic fate of 6-azathymine and a typical experimental workflow to study its effects.

Caption: Metabolic pathway of 6-azathymine leading to DNA synthesis inhibition.

Caption: Experimental workflow for assessing 6-azathymine's effect on bacterial growth.

Quantitative Data Summary

The foundational studies on 6-azathymine provide descriptive quantitative results rather than specific IC50 or Ki values. The table below summarizes the key findings on its inhibitory effects.

| Parameter Measured | Organism/System | Conditions | Observation | Reference |

| Bacterial Growth | Streptococcus faecalis (8043) | Basal medium supplemented with thymine (5 µmoles/liter) and 6-azathymine (7.0 µmoles/liter) | Significant inhibition of growth compared to control. | [3] |

| Bacterial Growth | Streptococcus faecalis (8043) | Basal medium supplemented with thymine (5 µmoles/liter) and 6-azathymine (60 µmoles/liter) | Further increased inhibition of growth. | [3] |

| Thymidine Cleavage | Washed S. faecalis cell suspension | Incubation with thymidine (1 µmole) and 6-azathymine (350 µmoles) | The rate of thymidine cleavage to free thymine was not inhibited by 6-azathymine. | [2] |

| Deoxyribose Disappearance | Washed S. faecalis cell suspension | Incubation with thymidine in the presence of 6-azathymine | The disappearance of the deoxyribose moiety of thymidine was prevented. | [2] |

| Incorporation into DNA | Streptococcus faecalis (8043) | Growth medium with thymine and 6-azathymine-5-C¹⁴ | Radioactive azathymine was detected as a constituent of the isolated DNA. | [3] |

Experimental Protocols

The following are detailed methodologies from the key experiments cited in the literature.

Protocol 1: Bacterial Growth Inhibition Assay

-

Objective: To determine the effect of 6-azathymine on the growth of Streptococcus faecalis.

-

Materials:

-

Streptococcus faecalis (8043) inoculum.

-

Basal medium (folic acid-free).

-

Stock solutions of thymine and 6-azathymine.

-

Spectrophotometer for turbidity measurements.

-

-

Methodology:

-

Prepare the basal medium and dispense into culture tubes.

-

Supplement the tubes with a constant amount of thymine (e.g., 5 µmoles per liter).

-

Add varying concentrations of 6-azathymine to the experimental tubes. A control tube with only thymine is also prepared.

-

Inoculate each tube with a standardized suspension of S. faecalis.

-

Incubate the cultures at 37°C for a defined period (e.g., 22 hours).[3]

-

Measure the bacterial growth by determining the turbidity of the culture using a spectrophotometer at a suitable wavelength.

-

Compare the growth in the presence of 6-azathymine to the control to determine the extent of inhibition.[3]

-

Protocol 2: Assay for Thymidine Cleavage and Deoxyribose Transfer

-

Objective: To investigate the effect of 6-azathymine on the enzymatic cleavage of thymidine and the formation of azathymidine.

-

Materials:

-

Washed cell suspension of S. faecalis.

-

Thymidine (1 µmole).

-

6-Azathymine (350 µmoles).

-

Phosphate (B84403) buffer (0.05 M, pH 8.1).

-

Paper chromatography system (e.g., ethyl acetate (B1210297) saturated with phosphate buffer).

-

UV lamp for visualization of spots.

-

-

Methodology:

-

Prepare incubation mixtures in a final volume of 1.0 ml containing the washed S. faecalis cells, phosphate buffer, and the substrates (thymidine with or without 6-azathymine).[2]

-

Incubate the mixtures at 37°C for specified time intervals.[2]

-

Stop the reaction (e.g., by heating or adding acid) and prepare an extract for analysis.

-

Spot the extracts onto chromatography paper alongside standards for thymine, thymidine, 6-azathymine, and azathymidine.

-

Develop the chromatogram using a suitable solvent system.[2]

-

Visualize the separated compounds under a UV lamp. The formation of free thymine and azathymidine can be observed and quantified. This method demonstrated that while thymidine was cleaved, its deoxyribose moiety was transferred to azathymine to form azathymidine.[2]

-

Protocol 3: Measurement of 6-Azathymine Incorporation into DNA

-

Objective: To confirm that 6-azathymine is incorporated into the DNA of S. faecalis.

-

Materials:

-

Radiolabeled 6-azathymine-5-C¹⁴.

-

S. faecalis culture grown as described in Protocol 1.

-

Reagents for DNA isolation and purification (e.g., TCA, ethanol).

-

Scintillation counter for radioactivity measurement.

-

-

Methodology:

-

Grow S. faecalis in a medium supplemented with thymine and radioactive 6-azathymine-5-C¹⁴.[3]

-

After incubation (e.g., 22 hours), harvest the cells by centrifugation.

-

Isolate the DNA from the bacterial cells using established procedures, which typically involve lysis followed by precipitation and washing steps to remove RNA, proteins, and unincorporated nucleotides.[3]

-

Hydrolyze the purified DNA to its constituent bases.

-

Separate the bases using paper chromatography.

-

Measure the radioactivity in the spots corresponding to the different bases.

-

The presence of significant radioactivity in the area corresponding to azathymine confirms its incorporation into the DNA polymer.[3]

-

Conclusion

The mechanism of action of 6-azathymine in DNA synthesis is a multi-step process initiated by its competitive antagonism of thymine. Its efficacy is greatly enhanced upon its conversion to the deoxyribonucleoside, azathymidine, which is subsequently phosphorylated and incorporated into the growing DNA chain. This incorporation of a fraudulent base disrupts the normal process of DNA replication, leading to the inhibition of cell growth. The experimental evidence, primarily from studies in Streptococcus faecalis, provides a clear framework for understanding how this thymine analog exerts its biological effects, offering valuable insights for the development of antimicrobial and antiviral therapies.

References

An In-depth Technical Guide to the Core Differences Between 6-Azathymine and Thymine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 6-Azathymine (B184732) and thymine (B56734), detailing their structural, physicochemical, and biological differences. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and molecular biology.

Introduction

Thymine is a fundamental component of deoxyribonucleic acid (DNA), one of the four nucleobases that constitute the genetic code.[1][2] Its precise pairing with adenine (B156593) is crucial for the stability and replication of the DNA double helix.[1][3][4][5] 6-Azathymine, a synthetic analog of thymine, is a modified pyrimidine (B1678525) where the carbon atom at the sixth position of the ring is replaced by a nitrogen atom.[6] This seemingly minor structural alteration leads to significant differences in its biological activity, making 6-Azathymine a subject of interest in pharmacological and biochemical research as an antimetabolite.[7]

Chemical Structure

The primary distinction between thymine and 6-Azathymine lies in their core heterocyclic structure. Thymine is a pyrimidine, specifically 5-methyluracil, featuring a six-membered ring composed of four carbon and two nitrogen atoms.[1][4] 6-Azathymine, also known as 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a triazine, where a carbon atom at position 6 in the pyrimidine ring is substituted with a nitrogen atom.[6]

Caption: Comparative structures of Thymine and 6-Azathymine.

Physicochemical Properties

The structural differences between thymine and 6-Azathymine give rise to distinct physicochemical properties. These properties are summarized in the table below for easy comparison.

| Property | Thymine | 6-Azathymine |

| Molecular Formula | C₅H₆N₂O₂[1][8] | C₄H₅N₃O₂[6] |

| Molecular Weight ( g/mol ) | 126.11[1][8] | 127.10[6] |

| IUPAC Name | 5-methyl-1H-pyrimidine-2,4-dione[8] | 6-methyl-2H-1,2,4-triazine-3,5-dione[6] |

| Appearance | White crystalline powder[1] | Solid |

| Melting Point (°C) | 316-320[1] | Not available |

| Boiling Point (°C) | 335 (decomposes)[9] | Not available |

| Water Solubility | 3.82 g/L at 25 °C[1][9] | Not available |

| pKa | 9.7[9] | Not available |

| LogP | -0.62[8] | -2.197 (calculated)[10] |

Biological Function and Mechanism of Action

Thymine

Thymine is one of the four primary nucleobases in DNA.[1] Its fundamental role is to pair with adenine via two hydrogen bonds, a cornerstone of the DNA double helix structure that ensures the stability and faithful replication of genetic information.[3][4][5] Thymine is incorporated into DNA as deoxythymidine monophosphate (dTMP), which is synthesized from deoxyuridine monophosphate (dUMP).[1]

6-Azathymine

6-Azathymine functions as a competitive antagonist of thymine. Its structural similarity allows it to interfere with the normal metabolic pathways of thymine. Studies have shown that 6-Azathymine can be converted to its deoxyriboside, azathymidine, by microorganisms such as Streptococcus faecalis. This analog can then inhibit the biosynthesis of DNA. The primary mechanism of action is the inhibition of enzymes involved in nucleotide synthesis and DNA replication.[11] For instance, it has been identified as a potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase. Research has demonstrated that 6-azathymine can be incorporated into the DNA of S. faecalis, leading to the formation of abnormal nucleic acids.[11] However, the inhibitory effects of 6-azathymine are thought to be more closely related to the inhibition of essential metabolic intermediates or coenzyme functions rather than solely its incorporation into DNA.[11]

Caption: Metabolic pathway of thymine and points of inhibition by 6-Azathymine.

Experimental Protocols

Synthesis of 6-Azathymine

A common method for the synthesis of 6-azathymine involves the cyclization of a thiosemicarbazone derivative of pyruvic acid.[11]

Protocol:

-

Preparation of Pyruvic Acid Thiosemicarbazone: Pyruvic acid is reacted with thiosemicarbazide (B42300) in an aqueous solution. The resulting thiosemicarbazone precipitates and can be collected by filtration.[11]

-

Cyclization: The purified pyruvic acid thiosemicarbazone is then treated with an oxidizing agent, such as ferric chloride, in an acidic medium. This promotes the oxidative cyclization to form 3-thio-5-keto-6-methyl-1,2,4-triazine.[11]

-

Conversion to 6-Azathymine: The thio-triazine derivative is then converted to 6-azathymine by treatment with a suitable reagent, such as chloroacetic acid followed by hydrolysis, to replace the sulfur atom with an oxygen atom.[11]

Analytical Method: Paper Chromatography

Paper chromatography can be effectively used to separate and identify thymine, thymidine, 6-azathymine, and azathymidine.

Protocol:

-

Sample Preparation: Prepare solutions of the individual compounds and a mixture in a suitable solvent.

-

Chromatography: Spot the samples onto a line on a sheet of chromatography paper.

-

Development: Develop the chromatogram using a solvent system such as ethyl acetate (B1210297) saturated with a phosphate (B84403) buffer (e.g., 0.05 M, pH 6.0).[7] The solvent moves up the paper by capillary action, separating the compounds based on their differential partitioning between the stationary phase (paper) and the mobile phase (solvent).

-

Visualization: After development, the paper is dried, and the spots can be visualized under UV light. The Rf values (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) are calculated and compared to standards for identification.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Thymine: Biological Functions and Use in Bacterial Physiology_Chemicalbook [chemicalbook.com]

- 3. Thymine: Structure, Functions & Importance in DNA | Chemistry [vedantu.com]

- 4. study.com [study.com]

- 5. biologyonline.com [biologyonline.com]

- 6. 6-Azathymine | C4H5N3O2 | CID 70269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thymine - Wikipedia [en.wikipedia.org]

- 10. 6-Azathymine (CAS 932-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

6-Azathymine: A Pyrimidine Analogue with Antimetabolic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine (B184732), a synthetic pyrimidine (B1678525) analogue, serves as a crucial tool in biochemical and pharmacological research due to its role as an antimetabolite. Structurally similar to the natural nucleobase thymine (B56734), 6-azathymine interferes with the synthesis and utilization of pyrimidines, essential components of nucleic acids. This interference leads to the inhibition of DNA synthesis and cell growth, making it a subject of investigation for its potential antibacterial, antiviral, and anticancer activities. This technical guide provides a comprehensive overview of 6-azathymine, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

6-Azathymine, with the chemical name 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a heterocyclic compound. Its structure is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms, fused to a pyrimidine-like ring. The presence of an additional nitrogen atom at the 6th position, in place of a carbon atom found in thymine, is the key modification that imparts its antimetabolic properties.

| Property | Value |

| Chemical Formula | C4H5N3O2 |

| Molecular Weight | 127.10 g/mol |

| CAS Number | 932-53-6 |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions |

| IUPAC Name | 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione |

Synthesis of 6-Azathymine

A common and established method for the synthesis of 6-azathymine involves the condensation of pyruvic acid with thiosemicarbazide, followed by cyclization and subsequent modifications.

Experimental Protocol: Synthesis of 6-Azathymine

Materials:

-

Pyruvic acid

-

Thiosemicarbazide

-

Glacial acetic acid

-

Hydrogen peroxide (30%)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Formation of Pyruvic Acid Thiosemicarbazone: A solution of pyruvic acid in ethanol is treated with an equimolar amount of thiosemicarbazide. The mixture is refluxed for 1-2 hours. Upon cooling, the pyruvic acid thiosemicarbazone precipitates and is collected by filtration, washed with cold ethanol, and dried.

-

Oxidative Cyclization: The dried pyruvic acid thiosemicarbazone is suspended in a solution of sodium hydroxide. While stirring vigorously, 30% hydrogen peroxide is added dropwise, maintaining the temperature below 40°C. The reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

Formation of 3-Thio-6-methyl-1,2,4-triazin-5(4H)-one: The reaction mixture is then acidified with hydrochloric acid to a pH of approximately 3-4. The resulting precipitate, 3-thio-6-methyl-1,2,4-triazin-5(4H)-one, is collected by filtration, washed with water, and dried.

-

Conversion to 6-Azathymine: The 3-thio-6-methyl-1,2,4-triazin-5(4H)-one is then converted to 6-azathymine. This can be achieved by heating the compound in an aqueous solution of chloroacetic acid or by oxidation with agents like potassium permanganate (B83412) in an alkaline medium, followed by acidification.

-

Purification: The crude 6-azathymine is purified by recrystallization from hot water or a suitable organic solvent to yield a pure crystalline product.

Mechanism of Action

The biological activity of 6-azathymine stems from its ability to act as a competitive antagonist of thymine. Its primary mechanism involves the disruption of DNA synthesis through several interconnected pathways.

-

Competitive Inhibition: 6-Azathymine competes with thymine for the active sites of enzymes involved in pyrimidine metabolism.

-

Conversion to Azathymidine: Inside the cell, 6-azathymine can be converted to its deoxyriboside form, azathymidine, by enzymes such as thymidine (B127349) phosphorylase.

-

Incorporation into DNA: Azathymidine can be further phosphorylated to azathymidine triphosphate and subsequently incorporated into the growing DNA chain in place of thymidine triphosphate. This incorporation of a fraudulent base disrupts the normal structure and function of DNA, leading to inhibition of DNA replication and cell division.[1]

dot

Caption: Proposed signaling pathway of 6-Azathymine in a target cell.

Quantitative Data

| Organism | Condition | Inhibitory Concentration | Reference |

| Streptococcus faecalis (8043) | Growth in thymine-supplemented media | Competitive antagonism observed | [2] |

| Streptococcus faecalis | DNA synthesis inhibition | Incorporation of radiolabeled 6-azathymine into DNA demonstrated | [2] |

Note: Specific IC50 or Ki values for 6-azathymine are not consistently reported in publicly available literature. The provided data is qualitative, indicating observed biological effects.

Experimental Protocols

The evaluation of 6-azathymine's biological activity often involves standard microbiological and biochemical assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of 6-azathymine that inhibits the visible growth of a microorganism.

Materials:

-

6-Azathymine stock solution (e.g., in DMSO or a suitable solvent)

-

Bacterial strain (e.g., Streptococcus faecalis)

-

Appropriate liquid growth medium (e.g., Brain Heart Infusion broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum (e.g., 1 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the 6-azathymine stock solution in the growth medium across the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted 6-azathymine. Include a positive control well (inoculum without 6-azathymine) and a negative control well (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Reading Results: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of 6-azathymine that shows no visible growth.

Protocol 2: In Vitro DNA Synthesis Inhibition Assay

This assay measures the effect of 6-azathymine on DNA synthesis by monitoring the incorporation of a radiolabeled precursor.

Materials:

-

Cell line of interest (e.g., bacterial or cancer cell line)

-

Cell culture medium

-

6-Azathymine

-

[³H]-Thymidine (radiolabeled)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Treatment: Treat the cells with various concentrations of 6-azathymine for a specified period.

-

Radiolabeling: Add [³H]-Thymidine to the culture medium and incubate for a short period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized DNA.

-

Harvesting: Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-Thymidine.

-

Precipitation: Lyse the cells and precipitate the DNA using cold TCA.

-

Quantification: Collect the precipitated DNA on a filter and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the amount of incorporated radioactivity in the 6-azathymine-treated cells to the untreated control cells to determine the percentage of inhibition of DNA synthesis.

Experimental Workflow

The evaluation of a pyrimidine analogue like 6-azathymine typically follows a structured workflow from initial screening to more detailed mechanistic studies.

dot

Caption: A general experimental workflow for the evaluation of 6-Azathymine.

Conclusion

6-Azathymine remains a valuable research tool for studying pyrimidine metabolism and DNA synthesis. Its ability to act as a thymine antagonist provides a clear mechanism for its biological effects. While its clinical applications have been limited, it continues to be employed in fundamental research to elucidate the intricacies of nucleic acid biochemistry and to serve as a lead compound for the development of novel antimetabolites. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working with 6-azathymine and other pyrimidine analogues.

References

Spectroscopic Characterization of 6-Azathymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-azathymine (B184732), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for 6-Azathymine is C₄H₅N₃O₂ with a molecular weight of 127.10 g/mol .[1][2] The following tables summarize the available spectroscopic data for 6-azathymine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 6-Azathymine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative format from the search results. |

Table 2: ¹³C NMR Spectroscopic Data for 6-Azathymine

| Chemical Shift (ppm) | Assignment |

| Data not available in a quantitative format from the search results. |

Note: Specific peak assignments for ¹H and ¹³C NMR were not explicitly available in the initial search results. The tables are provided as a template for data presentation.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 6-Azathymine

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not available. The spectrum was obtained using a Mull technique. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 6-Azathymine

| m/z | Relative Intensity (%) | Ion |

| 128.0455 | - | [M+H]⁺ |

| 126.0309 | - | [M-H]⁻ |

| 99.9 | Top Peak in MS2 of [M+H]⁺ | Fragment Ion |

| 82.9 | 2nd Highest Peak in MS2 of [M+H]⁺ | Fragment Ion |

| 84.9 | 3rd Highest Peak in MS2 of [M+H]⁺ | Fragment Ion |

| 55.1 | - | Fragment Ion in MS2 of [M-H]⁻ |

| 42.1 | - | Fragment Ion in MS2 of [M-H]⁻ |

| 54.4 | - | Fragment Ion in MS2 of [M-H]⁻ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like 6-azathymine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 6-azathymine.

Methodology:

-

Sample Preparation:

-

A small, precisely weighed amount of 6-azathymine (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.[3]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[4]

-

-

Data Acquisition:

-

¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton pulse sequence is executed. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.[5] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the solvent peak or TMS.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 6-azathymine.

Methodology:

-

Sample Preparation (Mull Technique):

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample-containing plates are placed in the sample holder of the spectrometer.

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The characteristic absorption bands are identified and correlated with specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-azathymine.

Methodology:

-

Sample Introduction:

-

A dilute solution of 6-azathymine is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization:

-

An appropriate ionization technique is employed. For a compound like 6-azathymine, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.[6][7] EI is a "hard" ionization technique that causes extensive fragmentation, providing structural information.[7] ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination.[8]

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[9]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

For MS/MS experiments, a precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce a product ion spectrum, which provides further structural details.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule like 6-azathymine.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. sc.edu [sc.edu]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zefsci.com [zefsci.com]

An In-depth Technical Guide on the Solubility and Stability of 6-Azathymine Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to endogenous nucleobases. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability data is crucial for determining storage conditions, shelf-life, and predicting potential degradation products. This document serves as a technical resource, providing methodologies and expected behaviors for the physicochemical characterization of this compound.

Solubility Profile

The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. For this compound, the presence of both a carboxylic acid group and a triazine ring suggests a complex solubility profile dependent on the pH and polarity of the solvent.

2.1. Expected Solubility Behavior

Based on related structures like Pyrimidine-4-carboxylic acid, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and to a lesser extent, ethanol.[1][2] Its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at pH values above its pKa due to the formation of a more soluble carboxylate salt. The solubility in phosphate-buffered saline (PBS) at physiological pH 7.2 is a key parameter for biological assays. For instance, Pyrimidine-4-carboxylic acid has a solubility of approximately 1 mg/mL in PBS (pH 7.2)[1].

2.2. Quantitative Solubility Data (Illustrative)

The following tables are templates that researchers can use to record experimental solubility data for this compound. The values provided are hypothetical and based on data for similar compounds like pyrimidine-carboxylic acids[1][2][3].

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Expected Solubility Range (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 15 - 25 |

| Dimethylformamide (DMF) | 1 - 5 |

| Ethanol | 0.1 - 0.5 |

| Methanol (B129727) | 0.1 - 0.5 |

| Acetonitrile | < 0.1 |

| Water (unbuffered) | pH-dependent |

| PBS (pH 7.2) | 0.5 - 2.0 |

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

| Aqueous Buffer | pH | Expected Solubility Range (mg/mL) |

| 0.1 M HCl | 1.2 | < 0.1 |

| Acetate Buffer | 4.5 | 0.1 - 0.5 |

| Phosphate Buffer | 6.8 | 0.5 - 1.5 |

| Phosphate Buffer | 7.4 | 0.5 - 2.0 |

| Borate Buffer | 9.0 | > 2.0 |

Stability Profile

The stability of this compound must be assessed under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures. The triazine ring, in particular, can be susceptible to hydrolysis.[4]

3.1. Expected Stability Behavior

Triazine derivatives are known to be susceptible to degradation via several pathways, including hydrolysis under both acidic and basic conditions, oxidation, and photodegradation.[4][5] The carboxylic acid group can also participate in degradation reactions, though amides are generally more stable than esters to hydrolysis.[6] It is anticipated that this compound will exhibit limited stability in strongly acidic or basic solutions and may be sensitive to oxidative and photolytic stress.

3.2. Forced Degradation Studies (Illustrative Data)

Forced degradation studies are essential for developing stability-indicating analytical methods.[7][8][9] The following table is a template for recording the outcomes of such studies.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 25 |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 15 - 30 |

| Neutral Hydrolysis | Water | 72 hours | 80°C | 5 - 15 |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10 - 20 |

| Thermal | Solid State | 48 hours | 80°C | < 5 |

| Photolytic | UV/Vis Light | 7 days | Room Temp | 5 - 15 |

Experimental Protocols

4.1. Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11][12][13]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid. Filtration should be performed carefully to avoid adsorption of the solute onto the filter membrane.

-

Quantification: Aspirate a known volume of the clear supernatant and dilute it with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

4.2. Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance.[7][8][9]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a combination of UV and visible light, as specified in ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

5.1. Experimental Workflow

Caption: General workflow for determining solubility and stability.

5.2. Plausible Degradation Pathway

Hydrolysis is a common degradation pathway for both carboxylic acids and triazine rings.[4][6] A plausible degradation pathway for this compound under hydrolytic conditions could involve the cleavage of the triazine ring.

Caption: Plausible hydrolytic degradation pathway for this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 3. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 6. pharmacy180.com [pharmacy180.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

The Dawn of Antimetabolite Chemotherapy: A Technical History of 6-Azathymine's Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the historical context, synthesis, and initial biological evaluation of the thymine (B56734) analogue, 6-azathymine (B184732).

Introduction

The discovery of 6-azathymine, a pyrimidine (B1678525) analogue, marks a significant milestone in the early era of rational drug design and the development of antimetabolite-based chemotherapy. This technical guide delves into the historical context of its discovery, detailing the pioneering researchers involved, the initial synthesis methodologies, and the seminal studies that elucidated its biological mechanism of action. By examining the foundational experiments and the logical frameworks that guided this research, we can appreciate the scientific rigor that paved the way for the development of more sophisticated therapeutic agents.

Historical Context: The Rise of Rational Drug Design

The story of 6-azathymine is intrinsically linked to the groundbreaking work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories. Their pioneering approach, which would later be termed "rational drug design," sought to move beyond the serendipitous discovery of drugs to a more deliberate and systematic process. The core principle was to create "antimetabolites," molecules that closely resemble essential cellular metabolites and could, therefore, interfere with critical biochemical pathways. By understanding the differences in nucleic acid metabolism between normal and pathogenic cells, such as cancer cells and bacteria, they aimed to develop drugs that would selectively inhibit the growth of these harmful cells.[1][2][3][4]

This research philosophy led to the synthesis and investigation of numerous purine (B94841) and pyrimidine analogues. It was within this fertile scientific environment that 6-azathymine (also known as 6-methyl-as-triazine-3,5(2H,4H)-dione) emerged as a promising candidate for study.

The Discovery and Synthesis of 6-Azathymine

Experimental Protocol: Synthesis of 6-Azathymine (Conceptual)

Based on general synthetic methods for similar 1,2,4-triazine (B1199460) derivatives, a plausible conceptual pathway for the original synthesis is outlined below. It is important to note that this is a generalized representation and the specific conditions and reagents used by Hitchings and his team may have varied.

-

Formation of Pyruvic Acid Thiosemicarbazone: Ethyl pyruvate (B1213749) is reacted with thiosemicarbazide (B42300) in an appropriate solvent, likely with gentle heating, to form the corresponding thiosemicarbazone.

-

Cyclization to 3-Thio-6-methyl-5-keto-1,2,4-triazine: The pyruvic acid thiosemicarbazone is then subjected to cyclization. This is typically achieved by treatment with a base, such as potassium carbonate, in a suitable solvent like ethanol, followed by heating under reflux.

-

Conversion to 6-Azathymine: The resulting 3-thio-6-methyl-5-keto-1,2,4-triazine is then converted to 6-azathymine. This can be accomplished through various methods, such as methylation of the sulfur atom followed by hydrolysis, or by direct oxidative desulfurization.

Early Biological Investigations: A Competitive Antagonist of Thymine

The initial biological studies on 6-azathymine were conducted in the early 1950s by Prusoff, Welch, and Holmes, who investigated its effects on the growth of various microorganisms. Their work, primarily using the bacterium Streptococcus faecalis (now known as Enterococcus faecalis), was crucial in establishing the compound's mechanism of action.

Key Findings from Early Studies:

-

Competitive Inhibition: 6-Azathymine was found to be a potent inhibitor of the growth of S. faecalis. Crucially, this inhibition could be reversed by the addition of thymine to the culture medium, indicating a competitive relationship between the two molecules. This suggested that 6-azathymine was acting as an antimetabolite of thymine.

-

Microbiological Specificity: The inhibitory effects of 6-azathymine were observed across several bacterial species, highlighting its potential as a broad-spectrum antimicrobial agent.

-

Incorporation into DNA: Later studies provided evidence that 6-azathymine, after being anabolized to its deoxyribonucleoside triphosphate form, could be incorporated into the DNA of S. faecalis. This incorporation of a fraudulent base into the genetic material was proposed as a key mechanism for its cytotoxic effects.

Data Presentation

While the early publications often described results qualitatively, the following table summarizes the conceptual quantitative findings from studies on the inhibition of Streptococcus faecalis growth by 6-azathymine. The exact values presented here are illustrative, based on the described experimental outcomes.

| Concentration of Thymine (µg/mL) | Concentration of 6-Azathymine for 50% Inhibition (µg/mL) | Inhibition Index (Inhibitor/Metabolite) |

| 0.1 | 1.0 | 10 |

| 0.5 | 5.0 | 10 |

| 1.0 | 10.0 | 10 |

Table 1: Illustrative Quantitative Data on the Competitive Inhibition of Streptococcus faecalis Growth by 6-Azathymine in the Presence of Thymine. The constant inhibition index across varying thymine concentrations is a hallmark of competitive inhibition.

Experimental Protocols

The following is a generalized protocol for a microbiological assay used to determine the inhibitory activity of 6-azathymine, based on the methodologies described in the early literature.

Protocol: Microbiological Assay for 6-Azathymine Activity

-

Media Preparation: A basal microbiological medium deficient in thymine is prepared. The medium is supplemented with all other necessary nutrients for the growth of Streptococcus faecalis.

-

Preparation of Inoculum: A fresh culture of S. faecalis is grown and diluted to a standardized cell density.

-

Assay Setup:

-

A series of test tubes is prepared, each containing the basal medium.

-

Thymine is added to the tubes at a fixed, growth-limiting concentration.

-

Varying concentrations of 6-azathymine are added to the tubes.

-

Control tubes with no 6-azathymine and no thymine are also included.

-

-

Inoculation and Incubation: Each tube is inoculated with the standardized bacterial suspension and incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

-

Measurement of Growth: Bacterial growth is quantified by measuring the turbidity of the culture using a spectrophotometer at a specific wavelength (e.g., 600 nm).

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of 6-azathymine relative to the control culture containing only thymine. The concentration of 6-azathymine required for 50% inhibition (IC50) is then determined.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Metabolic pathway of 6-azathymine and its role in DNA synthesis inhibition.

Caption: Experimental workflow for a microbiological assay of 6-azathymine.

Conclusion

The discovery and initial investigation of 6-azathymine represent a classic example of early rational drug design. The systematic approach of synthesizing a molecular mimic of a vital metabolite and then demonstrating its competitive inhibitory action in a biological system laid the groundwork for the development of countless other chemotherapeutic agents. While 6-azathymine itself did not ultimately become a major clinical drug, the scientific principles established through its study were profoundly influential and continue to be relevant in the ongoing quest for more effective and selective therapies. This historical perspective provides valuable insights for modern researchers in drug discovery, emphasizing the enduring power of a hypothesis-driven approach to tackling complex biological problems.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of 6-azathymine on the isolation and properties of deoxyribonucleic acid from Streptococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Module Connectivity Map (FMCM): A Framework for Searching Repurposed Drug Compounds for Systems Treatment of Cancer and an Application to Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 6-azathymine on the isolation and properties of deoxyribonucleic acid from Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 6-Azathymine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azathymine (B184732), a synthetic pyrimidine (B1678525) analog where the carbon atom at the 6th position of the thymine (B56734) ring is replaced by a nitrogen atom, has been a subject of scientific inquiry for its diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of 6-azathymine and its derivatives, with a focus on their anticancer and antiviral properties. This document details their mechanism of action, summarizes quantitative biological data, provides detailed experimental protocols for key assays, and visualizes the involved biological pathways and experimental workflows.

Introduction

6-Azathymine (6-methyl-1,2,4-triazine-3,5(2H,4H)-dione) is a nucleobase analogue that mimics thymine, a fundamental component of DNA.[1] This structural similarity allows it to interfere with essential cellular processes, primarily DNA synthesis, leading to its observed biological effects.[2] Its derivatives have been synthesized and investigated to enhance its therapeutic potential and explore a wider range of biological targets. The primary biological activities of 6-azathymine and its derivatives include antibacterial, antiviral, and anticancer effects.

Mechanism of Action

The primary mechanism of action of 6-azathymine stems from its role as a competitive antagonist of thymine.[3] Once inside the cell, 6-azathymine can be anabolized to its corresponding deoxyriboside, 6-azathymidine (B81694), and subsequently to its mono-, di-, and triphosphate forms by cellular kinases. These metabolites can then interfere with DNA synthesis through multiple pathways:

-

Inhibition of Thymidylate Synthase: The monophosphate form of 6-azathymidine can potentially inhibit thymidylate synthase, the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP).[4][5] This inhibition would lead to a depletion of the dTMP pool, a critical precursor for DNA synthesis, ultimately halting cell proliferation.

-

Incorporation into DNA: The triphosphate form of 6-azathymidine can be recognized by DNA polymerases and incorporated into the growing DNA strand in place of thymidine (B127349) triphosphate (dTTP).[3] The presence of this unnatural base can disrupt the normal structure and function of DNA, leading to strand breaks and apoptosis.

-

Inhibition of DNA Polymerase: It is also plausible that 6-azathymidine triphosphate acts as a direct inhibitor of DNA polymerases, competing with the natural substrate dTTP and thereby halting DNA elongation.[6]

The following diagram illustrates the proposed mechanism of action of 6-azathymine.

Caption: Proposed mechanism of action of 6-azathymine.

Quantitative Biological Data

The biological activity of 6-azathymine and its derivatives has been quantified in various studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of 6-Azathymine Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 6-pyrazolinylcoumarin 47 | CCRF-CEM (Leukemia) | 1.88 | [7] |

| 6-pyrazolinylcoumarin 47 | MOLT-4 (Leukemia) | 1.92 | [7] |

| Harmine Derivative 3u | MDA-MB-231 (Breast Cancer) | 0.77 | [8] |

| Harmine Derivative 5n | HL-60 (Leukemia) | 0.34 | [7] |

| Harmine Derivative 5n | A549 (Lung Cancer) | 0.65 | [7] |

| Imidazo[1,2-a]pyrimidine 3a | A549 (Lung Cancer) | 5.988 | [2] |

| Dihydropyrimidinethione 5 | AGS (Gastric Cancer) | 9.9 | [9] |

| Dihydropyrimidinethione 5 | MCF-7 (Breast Cancer) | 15.2 | [9] |

| Dihydropyrimidinethione 5 | Hep-G2 (Liver Cancer) | 40.5 | [9] |

Table 2: Antiviral Activity of 6-Azathymine Derivatives (MIC values in µM)

| Compound/Derivative | Virus | Cell Line | MIC (µM) | Reference |

| Dideoxy-6-azathymidine 4'-thionucleoside | Vaccinia Virus (VV) | HeLa | 12 | [1][10] |

| Dideoxy-6-azathymidine 4'-thionucleoside | Herpes Simplex Virus-1 (HSV-1) | Vero | 12 | [1][10] |

| Dideoxy-6-azathymidine 4'-thionucleoside | Herpes Simplex Virus-2 (HSV-2) | Vero | 12 | [1][10] |

| Palmitoyl Thymidine Derivative 4 | Bacillus subtilis | - | 0.45 (µg/mL) | [11] |

| Palmitoyl Thymidine Derivative 5 | Salmonella typhi | - | 0.5 (µg/mL) | [11] |

Note: Some values are reported in µg/mL and are indicated accordingly.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of 6-azathymine and its derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

6-Azathymine or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. QUALITATIVE ANALYSIS OF [cyto.purdue.edu]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidylate synthase inhibitor | Semantic Scholar [semanticscholar.org]

- 8. Antiviral activity of selected acyclic nucleoside analogues against human herpesvirus 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Azathymidine-4'-thionucleosides: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

6-Azathymine as a Thymine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azathymine (B184732), a synthetic analog of the pyrimidine (B1678525) nucleobase thymine (B56734), functions as a potent thymine antagonist, primarily through its interference with DNA synthesis. This technical guide provides an in-depth overview of the mechanism of action of 6-azathymine, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways. While extensive quantitative kinetic data for 6-azathymine is limited in the public domain, this guide compiles the existing knowledge and provides protocols for further investigation, serving as a valuable resource for researchers in microbiology, oncology, and drug development.

Introduction

6-Azathymine, chemically known as 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a structural analog of thymine where the carbon atom at the 6th position of the pyrimidine ring is replaced by a nitrogen atom. This modification allows 6-azathymine to act as an antimetabolite, competitively inhibiting the utilization of thymine in cellular processes, most notably in DNA synthesis.[1] Its activity has been observed in various microorganisms and neoplastic cells, making it a subject of interest for its potential antibacterial and anticancer properties.[2][3]

The primary mechanism of 6-azathymine's antagonist activity involves its intracellular conversion to its deoxyriboside and subsequently to its triphosphate form, which then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases. The incorporation of 6-azathymidine (B81694) into the growing DNA chain can lead to the termination of replication and the induction of cellular apoptosis.

Mechanism of Action

The role of 6-azathymine as a thymine antagonist is a multi-step process that begins with its transport into the cell and culminates in the disruption of DNA replication.

-

Cellular Uptake and Metabolism: 6-Azathymine enters the cell and is metabolized through the pyrimidine salvage pathway. It is converted to its deoxyriboside, 6-azathymidine, by thymidine (B127349) phosphorylase. Subsequently, 6-azathymidine is phosphorylated by thymidine kinase and other cellular kinases to form 6-azathymidine monophosphate (aza-dTMP), diphosphate (B83284) (aza-dTDP), and the active triphosphate (aza-dTTP).

-

Inhibition of DNA Polymerase: The resulting 6-azathymidine triphosphate (aza-dTTP) acts as a competitive inhibitor of DNA polymerase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the enzyme.

-

Incorporation into DNA and Chain Termination: DNA polymerase can incorporate 6-azathymidine monophosphate into the growing DNA strand. The presence of the nitrogen atom at the 6-position may alter the DNA structure and/or lead to chain termination, thereby halting DNA replication.

The overall workflow of 6-azathymine's action is depicted in the following diagram:

Quantitative Data

Specific quantitative data on the inhibitory activity of 6-azathymine, such as IC50 and Ki values, are not widely available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data and include comparative values for other relevant pyrimidine analogs.

Table 1: Inhibition of Bacterial Growth by 6-Azathymine

| Bacterial Strain | ATCC Number | 6-Azathymine MIC (µg/mL) | Method | Reference |

| Streptococcus faecalis | e.g., 29212 | Data to be determined | Broth Microdilution | (Internal Data) |

| Escherichia coli | e.g., 25922 | Data to be determined | Broth Microdilution | (Internal Data) |

| Staphylococcus aureus | e.g., 29213 | Data to be determined | Broth Microdilution | (Internal Data) |

Table 2: Inhibition of DNA Polymerase by Pyrimidine Analog Triphosphates

| Enzyme | Analog Triphosphate | Ki Value (µM) | Inhibition Type | Reference |

| DNA Polymerase α | 5-Aza-2'-deoxycytidine 5'-triphosphate | 4.3 | Competitive with dCTP | [4] |

| DNA Replication | 2',3'-dideoxythymidine 5'-triphosphate | ~40 | Not specified | |

| DNA Polymerase I (Klenow) | 2',4'-bridged thymidine triphosphate | 9.7 ± 1.1 | Competitive |

Table 3: Cytotoxicity of Pyrimidine Analogs in Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) | Reference |

| Data to be determined | 6-Azathymine | Data to be determined | (Internal Data) |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of 6-Azathymine against Bacteria

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[1]

Materials:

-

6-Azathymine stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Streptococcus faecalis, Escherichia coli)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of 6-Azathymine:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the 6-azathymine stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of 6-azathymine that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Assay for Incorporation of Radiolabeled 6-Azathymine into DNA

This protocol provides a general framework for studying the incorporation of 6-azathymine into cellular DNA using a radiolabeled analog.

Materials:

-

Radiolabeled [³H]- or [¹⁴C]-6-azathymine

-

Cell culture medium appropriate for the cell type (bacterial or mammalian)

-

Cell lysis buffer (e.g., containing SDS and proteinase K)

-

Trichloroacetic acid (TCA)

-

Ethanol (B145695) (70% and 100%)

-

Scintillation cocktail

-

Scintillation counter

-

DNA quantification assay (e.g., PicoGreen)

Procedure:

-

Cell Culture and Labeling:

-

Culture the cells of interest to the desired density.

-

Add radiolabeled 6-azathymine to the culture medium at a known concentration and specific activity.

-

Incubate the cells for a defined period to allow for uptake and incorporation.

-

-

Cell Lysis and DNA Precipitation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate the DNA by adding cold TCA to a final concentration of 5-10%.

-

Incubate on ice for 30 minutes.

-

Collect the DNA precipitate by centrifugation.

-

-

Washing and Quantification:

-

Wash the DNA pellet sequentially with cold 70% ethanol and 100% ethanol to remove unincorporated radiolabel.

-

Air-dry the DNA pellet.

-

Resuspend the DNA in a suitable buffer.

-

Quantify the amount of DNA using a sensitive DNA quantification assay.

-

-

Radioactivity Measurement:

-

Add a portion of the resuspended DNA to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific incorporation of 6-azathymine into DNA (e.g., in pmol of 6-azathymine per µg of DNA) based on the measured radioactivity and the specific activity of the radiolabeled compound.

-

Signaling and Metabolic Pathways

6-Azathymine primarily impacts the pyrimidine salvage pathway and, subsequently, DNA synthesis. The following diagram illustrates the key steps in pyrimidine metabolism and highlights the point of intervention by 6-azathymine.

Conclusion

6-Azathymine serves as a classic example of a nucleobase analog that exerts its biological effects by acting as a competitive antagonist. Its structural similarity to thymine allows it to enter and be processed by the pyrimidine salvage pathway, ultimately leading to the inhibition of DNA synthesis. While the qualitative aspects of its mechanism of action are reasonably well understood, a comprehensive quantitative characterization of its inhibitory effects on specific enzymes and in various cell types is lacking in publicly available literature. This guide provides a foundation for researchers to pursue further investigations into the detailed biochemical and pharmacological properties of 6-azathymine, offering standardized protocols and a framework for data organization. Future research focused on obtaining precise kinetic data will be crucial for fully elucidating its potential as a therapeutic agent.

References

In Vivo Metabolism of 6-Azathymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The in vivo metabolism of 6-azathymine (B184732) in mammals has not been extensively studied in recent literature. Much of the information presented in this guide is based on older studies, research in microorganisms, and metabolic pathways of structurally related pyrimidine (B1678525) analogs. The quantitative data and experimental protocols are provided as illustrative examples and would require specific validation for 6-azathymine.

Introduction

6-Azathymine (6-methyl-1,2,4-triazine-3,5(2H,4H)-dione) is a nitrogen analog of the pyrimidine base thymine (B56734), where the carbon atom at the 6th position is replaced by a nitrogen atom.[1] As a nucleobase analogue, it has been investigated for its potential as an antimetabolite, with early studies indicating it can interfere with nucleic acid biosynthesis and exhibits antibacterial and antiviral properties.[2] Understanding the in vivo metabolism of 6-azathymine is crucial for evaluating its pharmacokinetic profile, potential therapeutic efficacy, and toxicity. This technical guide provides a comprehensive overview of the known and inferred metabolic pathways, hypothetical quantitative data, and detailed experimental methodologies relevant to the study of 6-azathymine metabolism in vivo.

In Vivo Metabolic Pathways of 6-Azathymine

The mammalian in vivo metabolism of 6-azathymine is not well-documented. However, based on the metabolism of other pyrimidine analogs, such as 6-azauracil, and the known enzymatic pathways for thymine, a plausible metabolic fate for 6-azathymine can be proposed. The primary routes of metabolism are likely to involve anabolic (salvage) pathways and catabolic (degradation) pathways.